2-Chloro-5-isopropoxypyridine
Overview
Description
2-Chloro-5-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets (organoboron reagents) through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.
Action Environment
It’s known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign . This suggests that these reactions, and thus the action of 2-Chloro-5-isopropoxypyridine, might be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
It is known that the compound can be involved in biochemical reactions that may influence cell function . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds
Properties
IUPAC Name |
2-chloro-5-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKOEVIWJUAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858618 | |
Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204483-99-7 | |
Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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